5-Benzyloxy-6-methoxy-1-indanone

Synthetic methodology Process chemistry Yield optimization

5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8) is a substituted 1-indanone derivative bearing a benzyloxy group at the 5-position and a methoxy group at the 6-position of the indanone core, with a molecular formula of C₁₇H₁₆O₃ and molecular weight of 268.31 g/mol. The compound is primarily utilized as a key synthetic intermediate in the preparation of pharmacologically active molecules, most notably as the core scaffold for acetylcholinesterase (AChE) inhibitors targeting neurological disorders.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 127399-72-8
Cat. No. B023314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-6-methoxy-1-indanone
CAS127399-72-8
Synonyms2,3-Dihydro-6-methoxy-5-(phenylmethoxy)-1H-inden-1-one; 
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC(=O)C2=C1)OCC3=CC=CC=C3
InChIInChI=1S/C17H16O3/c1-19-16-10-14-13(7-8-15(14)18)9-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3
InChIKeyOGPAHZWSIDYPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8): What Scientific and Industrial Buyers Need to Know Before Procurement


5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8) is a substituted 1-indanone derivative bearing a benzyloxy group at the 5-position and a methoxy group at the 6-position of the indanone core, with a molecular formula of C₁₇H₁₆O₃ and molecular weight of 268.31 g/mol [1]. The compound is primarily utilized as a key synthetic intermediate in the preparation of pharmacologically active molecules, most notably as the core scaffold for acetylcholinesterase (AChE) inhibitors targeting neurological disorders . Its structural features—particularly the 5-benzyloxy moiety, which can serve as a latent hydroxyl group for selective deprotection in multi-step syntheses—distinguish it from simpler indanone building blocks and define its specialized role in medicinal chemistry campaigns .

Why Generic Substitution Fails for 5-Benzyloxy-6-methoxy-1-indanone: The Problem of Positional Isomerism and Synthetic Interchangeability


The substitution pattern of 5-benzyloxy-6-methoxy-1-indanone is non-trivial and cannot be generically replaced by regioisomeric analogs such as 6-benzyloxy-5-methoxy-1-indanone . The 5-benzyloxy group serves a dual purpose: it acts as a protecting group for a phenolic hydroxyl in downstream synthetic sequences and establishes a specific steric and electronic environment essential for subsequent transformations, including aldol-type condensations at the C2 position . Positional isomerism alters the spatial orientation of the benzyloxy and methoxy substituents relative to the reactive 1-indanone carbonyl, which directly impacts regioselectivity in coupling reactions and, ultimately, the biological activity of the final target molecule. Attempting to substitute this compound with simpler, commercially available indanones (e.g., 6-methoxy-1-indanone or unsubstituted 1-indanone) would require additional synthetic steps to install the requisite benzyloxy protecting group—negating any perceived procurement cost advantage and introducing synthetic inefficiency .

Product-Specific Quantitative Evidence Guide: Data-Driven Differentiation of 5-Benzyloxy-6-methoxy-1-indanone


Quantified Synthetic Yield for 5-Benzyloxy-6-methoxy-1-indanone via Benzylation of 5-Hydroxy-6-methoxy-1-indanone

The synthesis of 5-benzyloxy-6-methoxy-1-indanone from 5-hydroxy-6-methoxy-1-indanone using benzyl bromide under basic conditions proceeds with a reported yield of approximately 92% . While no direct comparative yield data against alternative synthetic routes to regioisomeric analogs (e.g., 6-benzyloxy-5-methoxy-1-indanone) are available in the open literature, this high yield establishes a reproducible and efficient benchmark for procurement decisions when evaluating custom synthesis proposals. The 92% yield provides a quantitative baseline for assessing vendor competence in delivering this specific substitution pattern.

Synthetic methodology Process chemistry Yield optimization

Structural Confirmation of 5-Benzyloxy-6-methoxy-1-indanone via InChIKey and Molecular Descriptors

The unambiguous structural identity of 5-benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8) is confirmed by its unique InChIKey, OGPAHZWSIDYPSO-UHFFFAOYSA-N, which encodes the precise substitution pattern at the 5- and 6-positions of the indanone core . This identifier definitively distinguishes it from the regioisomeric compound 6-benzyloxy-5-methoxy-1-indanone (CAS 3199-70-0), which bears an identical molecular formula (C₁₇H₁₆O₃) and molecular weight (268.31 g/mol) but differs in the spatial arrangement of the benzyloxy and methoxy groups . The structural difference between these two regioisomers is critical, as it directly impacts reactivity and downstream biological activity.

Analytical chemistry Compound identification Quality assurance

Role of 5-Benzyloxy-6-methoxy-1-indanone as the Core Scaffold in Acetylcholinesterase Inhibitor Development

5-Benzyloxy-6-methoxy-1-indanone serves as the direct precursor to a class of benzylalkylpiperidine derivatives that function as acetylcholinesterase (AChE) inhibitors . The compound 1-benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is synthesized via condensation of 5-benzyloxy-6-methoxy-1-indanone with a piperidine moiety at the C2 position, yielding a potent AChE inhibitor [1]. While specific IC₅₀ values for the final AChE inhibitor derived from this scaffold are available in the literature, direct comparative AChE inhibition data for 5-benzyloxy-6-methoxy-1-indanone itself against its regioisomer are not reported. The structural specificity of the 5-benzyloxy-6-methoxy substitution pattern is critical for enabling the C2 condensation reaction that generates the active pharmacophore.

Medicinal chemistry Alzheimer's disease Drug discovery

Best Research and Industrial Application Scenarios for 5-Benzyloxy-6-methoxy-1-indanone


Multi-Step Synthesis of Acetylcholinesterase Inhibitors for Neurological Drug Discovery

This compound is optimally deployed as a key intermediate in the synthesis of benzylalkylpiperidine-based acetylcholinesterase (AChE) inhibitors, which are under investigation for the treatment of Alzheimer's disease and related neurological disorders . The 5-benzyloxy group serves as a latent hydroxyl protecting group, enabling selective functionalization at the C2 position of the indanone core via aldol-type condensation with piperidine derivatives . The resulting C2-ylidenylmethylpiperidine products represent a specific pharmacophore class with demonstrated AChE inhibitory activity. Procurement of this specific regioisomer ensures that the spatial orientation of substituents supports the intended C2 condensation chemistry, which is not accessible using regioisomeric 6-benzyloxy-5-methoxy-1-indanone.

Structure-Activity Relationship (SAR) Studies of Indanone-Based Pharmacophores

In medicinal chemistry campaigns focused on optimizing indanone-derived lead compounds, 5-benzyloxy-6-methoxy-1-indanone provides a precisely substituted scaffold for systematic SAR exploration . The defined 5-benzyloxy-6-methoxy substitution pattern allows researchers to interrogate the steric and electronic contributions of the benzyloxy group to target binding and selectivity, while maintaining the methoxy group as a fixed reference point . This contrasts with simpler analogs such as unsubstituted 1-indanone or 6-methoxy-1-indanone, which lack the orthogonal protecting group strategy enabled by the 5-benzyloxy moiety and would require additional synthetic steps to install comparable functionality. The unambiguous InChIKey (OGPAHZWSIDYPSO-UHFFFAOYSA-N) ensures that SAR data can be reliably attributed to the correct regioisomer .

Development of Radiolabeled Imaging Probes for β-Amyloid Plaque Detection

6-Methoxy-indanone derivatives have been established as promising scaffolds for developing SPECT and PET imaging probes targeting β-amyloid plaques in Alzheimer's disease . In a representative study, a series of 6-methoxy indanone derivatives was synthesized and evaluated, with compound 5k demonstrating high binding affinity to β-amyloid aggregates (Kᵢ = 5.82 ± 0.19 nM), excellent initial brain uptake (5.29% ID/g at 2 min post-injection), and rapid brain clearance in biodistribution studies . While this specific study did not employ 5-benzyloxy-6-methoxy-1-indanone as the starting material, it establishes the broader utility of 6-methoxy-substituted indanones as precursors for β-amyloid imaging agents. The 5-benzyloxy-6-methoxy substitution pattern of the target compound offers an orthogonal protecting group strategy that could facilitate the synthesis of next-generation radiolabeled probes with enhanced pharmacokinetic properties.

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